N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide
Description
N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide is a synthetic organic compound characterized by the presence of iodine, trifluoromethyl, and dimethylbenzamide groups
Properties
IUPAC Name |
N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3INO/c1-9-3-4-11(7-10(9)2)15(22)21-14-6-5-12(20)8-13(14)16(17,18)19/h3-8H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEFTENYRNTPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide typically involves a multi-step process. One common method includes the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide.
Amidation: The final step involves the formation of the amide bond between the iodinated and trifluoromethylated aromatic ring and the dimethylbenzamide moiety. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an amine derivative, while oxidation can produce a corresponding ketone or carboxylic acid.
Scientific Research Applications
N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory, anticancer, or antiviral properties.
Agrochemicals: The compound can be utilized in the development of pesticides and herbicides.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide
- N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzoic acid
- N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzylamine
Uniqueness
N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both iodine and trifluoromethyl groups makes it a versatile intermediate for various synthetic applications, while the dimethylbenzamide moiety can enhance its stability and solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
